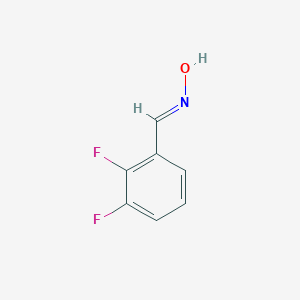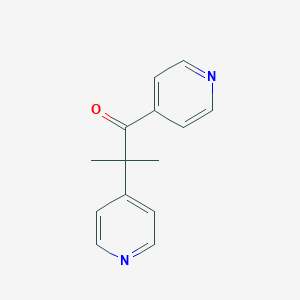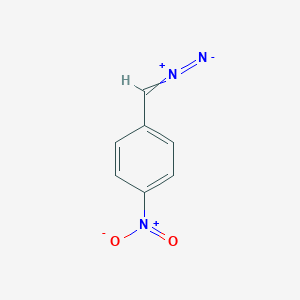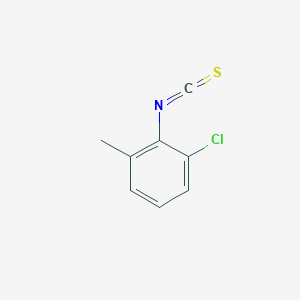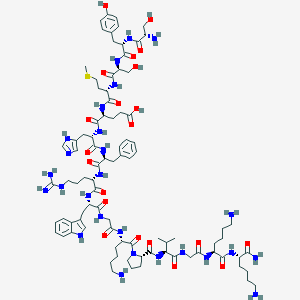
ACTH amide (1-16)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACTH amide (1-16) is a peptide hormone that is derived from the pro-opiomelanocortin (POMC) precursor protein. It is a potent stimulator of the adrenal gland, which produces cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. ACTH amide (1-16) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis.
Mecanismo De Acción
ACTH amide (ACTH amide (1-16)) binds to melanocortin receptors (MCRs) on the surface of adrenal cells, which stimulates the production of cortisol. Cortisol plays a crucial role in regulating various physiological processes in the body, including metabolism, immune function, and stress response. ACTH amide (ACTH amide (1-16)) also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
ACTH amide (ACTH amide (1-16)) stimulates the production of cortisol, which has a wide range of biochemical and physiological effects in the body. Cortisol regulates metabolism, immune function, and stress response. It also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in various diseases. In addition, ACTH amide (ACTH amide (1-16)) has been shown to have effects on the nervous system, including the regulation of pain perception and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACTH amide (ACTH amide (1-16)) is a potent stimulator of the adrenal gland, which makes it a valuable tool for studying the mechanisms of action of other hormones and drugs. It has also been used as a research tool to study the effects of cortisol on various physiological processes. However, ACTH amide (ACTH amide (1-16)) has limitations for lab experiments, including its short half-life and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
There are several future directions for research on ACTH amide (ACTH amide (1-16)). One area of research is the development of novel analogs of ACTH amide (ACTH amide (1-16)) with improved pharmacological properties, such as longer half-life and increased potency. Another area of research is the investigation of the therapeutic potential of ACTH amide (ACTH amide (1-16)) in other diseases, including autoimmune disorders and neurological disorders. Finally, further research is needed to elucidate the mechanisms of action of ACTH amide (ACTH amide (1-16)) and its effects on various physiological processes in the body.
Conclusion:
ACTH amide (ACTH amide (1-16)) is a peptide hormone that is derived from the pro-opiomelanocortin (POMC) precursor protein. It is a potent stimulator of the adrenal gland, which produces cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. ACTH amide (ACTH amide (1-16)) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis. It has also been used as a research tool to study the mechanisms of action of other hormones and drugs. Further research is needed to elucidate the mechanisms of action of ACTH amide (ACTH amide (1-16)) and its effects on various physiological processes in the body, as well as to develop novel analogs with improved pharmacological properties.
Métodos De Síntesis
ACTH amide (ACTH amide (1-16)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the use of solution-phase chemistry. Both methods have been used successfully to synthesize ACTH amide (ACTH amide (1-16)) with high purity and yield.
Aplicaciones Científicas De Investigación
ACTH amide (ACTH amide (1-16)) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis. It has also been studied for its effects on the immune system, inflammation, and the nervous system. In addition, ACTH amide (ACTH amide (1-16)) has been used as a research tool to study the mechanisms of action of other hormones and drugs.
Propiedades
Número CAS |
18806-03-6 |
|---|---|
Nombre del producto |
ACTH amide (1-16) |
Fórmula molecular |
C89H134N26O21S |
Peso molecular |
1936.2 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H134N26O21S/c1-50(2)74(87(135)101-46-71(119)103-60(22-10-13-34-91)78(126)105-59(75(94)123)21-9-12-33-90)114-86(134)70-25-16-37-115(70)88(136)64(23-11-14-35-92)104-72(120)45-100-77(125)67(41-53-43-99-58-20-8-7-19-56(53)58)111-79(127)61(24-15-36-98-89(95)96)106-82(130)66(39-51-17-5-4-6-18-51)110-84(132)68(42-54-44-97-49-102-54)112-80(128)62(30-31-73(121)122)107-81(129)63(32-38-137-3)108-85(133)69(48-117)113-83(131)65(109-76(124)57(93)47-116)40-52-26-28-55(118)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,99,116-118H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H2,94,123)(H,97,102)(H,100,125)(H,101,135)(H,103,119)(H,104,120)(H,105,126)(H,106,130)(H,107,129)(H,108,133)(H,109,124)(H,110,132)(H,111,127)(H,112,128)(H,113,131)(H,114,134)(H,121,122)(H4,95,96,98)/t57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,74-/m0/s1 |
Clave InChI |
RPOBENGDFDVERW-OWTLXNSISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Otros números CAS |
18806-03-6 |
Secuencia |
SYSMEHFRWGKPVGKK |
Sinónimos |
ACTH (1-16)-NH2 ACTH amide (1-16) ACTH amide(1-16) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)



